molecular formula C9H12N4O5 B2450173 ethyl 2-(3-carbamoyl-4-nitro-1H-pyrazol-1-yl)propanoate CAS No. 1856063-17-6

ethyl 2-(3-carbamoyl-4-nitro-1H-pyrazol-1-yl)propanoate

Cat. No.: B2450173
CAS No.: 1856063-17-6
M. Wt: 256.218
InChI Key: XAKYEDKQALQZQC-UHFFFAOYSA-N
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Description

ethyl 2-(3-carbamoyl-4-nitro-1H-pyrazol-1-yl)propanoate is a complex organic compound that belongs to the class of esters. Esters are known for their pleasant odors and are often used in perfumes and flavoring agents This particular compound features a pyrazole ring, which is a five-membered ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(3-carbamoyl-4-nitro-1H-pyrazol-1-yl)propanoate typically involves multiple steps. One common method starts with the nitration of a suitable precursor to introduce the nitro group. This is followed by the formation of the pyrazole ring through cyclization reactions. The final step involves esterification to introduce the ethyl ester group. Reaction conditions often include the use of strong acids or bases, elevated temperatures, and specific catalysts to drive the reactions to completion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the involvement of potentially hazardous reagents and conditions.

Chemical Reactions Analysis

Types of Reactions

ethyl 2-(3-carbamoyl-4-nitro-1H-pyrazol-1-yl)propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.

Major Products Formed

    Oxidation: Nitrogen oxides and other oxidized derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

ethyl 2-(3-carbamoyl-4-nitro-1H-pyrazol-1-yl)propanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-(3-carbamoyl-4-nitro-1H-pyrazol-1-yl)propanoate depends on its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the aminocarbonyl group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-[3-(aminocarbonyl)-4-nitro-1H-pyrazol-1-yl]acetate
  • Methyl 2-[3-(aminocarbonyl)-4-nitro-1H-pyrazol-1-yl]propanoate
  • Ethyl 2-[3-(aminocarbonyl)-4-nitro-1H-imidazol-1-yl]propanoate

Uniqueness

The combination of the pyrazole ring with the nitro and aminocarbonyl groups makes it a versatile compound in synthetic chemistry and various research fields .

Properties

IUPAC Name

ethyl 2-(3-carbamoyl-4-nitropyrazol-1-yl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N4O5/c1-3-18-9(15)5(2)12-4-6(13(16)17)7(11-12)8(10)14/h4-5H,3H2,1-2H3,(H2,10,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAKYEDKQALQZQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)N1C=C(C(=N1)C(=O)N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N4O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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